molecular formula C4H6BrClN2O B1287397 (3-Bromoisoxazol-5-yl)methylamine hydrochloride CAS No. 90802-21-4

(3-Bromoisoxazol-5-yl)methylamine hydrochloride

Cat. No.: B1287397
CAS No.: 90802-21-4
M. Wt: 213.46 g/mol
InChI Key: DLEMWTVPLLIRRI-UHFFFAOYSA-N
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Description

(3-Bromoisoxazol-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoisoxazol-5-yl)methylamine hydrochloride typically involves the bromination of isoxazole derivatives followed by amination. One common method involves the reaction of 3-bromoisoxazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoisoxazol-5-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products Formed

    Substitution Reactions: Products include substituted isoxazoles with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxides or other oxygen-containing derivatives.

    Reduction Reactions: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

(3-Bromoisoxazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromoisoxazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic activity, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloroisoxazol-5-yl)methylamine hydrochloride
  • (3-Fluoroisoxazol-5-yl)methylamine hydrochloride
  • (3-Iodoisoxazol-5-yl)methylamine hydrochloride

Uniqueness

(3-Bromoisoxazol-5-yl)methylamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.

Properties

IUPAC Name

(3-bromo-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-6)8-7-4;/h1H,2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEMWTVPLLIRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612067
Record name 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90802-21-4
Record name 1-(3-Bromo-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-1,2-oxazol-5-yl)methanamine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-propane-2-sulfinic acid (3-bromo-isoxazol-5-ylmethyl)-amide (128 mg, 0.455 mmol) in MeOH (5 mL) was added a 4 M solution of HCl in dioxane (0.350 mL, 1.40 mmol) dropwise. After 2 hours and 10 minutes, the reaction mixture was concentrated in vacuo to afford the title compound which was used without further purification.
Name
2-methyl-propane-2-sulfinic acid (3-bromo-isoxazol-5-ylmethyl)-amide
Quantity
128 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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